molecular formula C13H8N4O3S B14466430 4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 65902-49-0

4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14466430
CAS No.: 65902-49-0
M. Wt: 300.29 g/mol
InChI Key: UNPSOEPILYXCQD-UHFFFAOYSA-N
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Description

4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 2-aminothiophenol with nitro-substituted aromatic aldehydes under acidic conditions . The reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of catalysts like iodine or zinc chloride to facilitate the process . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of a nitro group and a hydrazinylidene moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

65902-49-0

Molecular Formula

C13H8N4O3S

Molecular Weight

300.29 g/mol

IUPAC Name

4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]phenol

InChI

InChI=1S/C13H8N4O3S/c18-10-4-1-8(2-5-10)15-16-13-14-11-6-3-9(17(19)20)7-12(11)21-13/h1-7,18H

InChI Key

UNPSOEPILYXCQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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